4-Thiazolecarbonitrile, 2,5-diamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarbonitrile, 2,5-diamino- is a heterocyclic compound with the molecular formula C4H4N4S and a molecular weight of 140.17 g/mol It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 4-Thiazolecarbonitrile, 2,5-diamino- typically involves the reaction of appropriate thioamides with cyanogen bromide under controlled conditions . The reaction conditions often require a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Thiazolecarbonitrile, 2,5-diamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted thiazoles and thiazolidines, which have diverse applications in medicinal chemistry and materials science.
Scientific Research Applications
4-Thiazolecarbonitrile, 2,5-diamino- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in the development of new materials and catalysts.
Medicine: Research has shown that thiazole derivatives exhibit significant pharmacological activities, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of 4-Thiazolecarbonitrile, 2,5-diamino- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, influencing biochemical pathways and enzyme activities . The compound can activate or inhibit specific receptors, leading to various physiological effects. For example, its interaction with enzymes involved in oxidative stress pathways can result in antioxidant effects, while its binding to microbial enzymes can lead to antibacterial activity .
Comparison with Similar Compounds
4-Thiazolecarbonitrile, 2,5-diamino- can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties, it is used in the synthesis of various pharmaceuticals.
4-Methylthiazole: This compound is used as a flavoring agent and in the synthesis of other chemicals.
Thiazole-4-carboxylic acid: It is used in the synthesis of dyes and pigments.
The uniqueness of 4-Thiazolecarbonitrile, 2,5-diamino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
101242-24-4 |
---|---|
Molecular Formula |
C4H4N4S |
Molecular Weight |
140.164 |
IUPAC Name |
2,5-diamino-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C4H4N4S/c5-1-2-3(6)9-4(7)8-2/h6H2,(H2,7,8) |
InChI Key |
VLDAAVPNRUGBNP-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(SC(=N1)N)N |
Synonyms |
4-Thiazolecarbonitrile, 2,5-diamino- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.